molecular formula C22H18N4O2S B2667790 2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide CAS No. 1797334-30-5

2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Cat. No.: B2667790
CAS No.: 1797334-30-5
M. Wt: 402.47
InChI Key: WMXKBSFXGUXTAN-UHFFFAOYSA-N
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Description

Historical Development of Thiazole Chemistry in Medicinal Research

Thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms, has been a cornerstone of medicinal chemistry since the early 20th century. Its discovery in natural products like vitamin B1 (thiamine) spurred interest in synthetic derivatives. The first major breakthrough came with sulfathiazole in the 1930s, a sulfonamide antibiotic that revolutionized bacterial infection treatment. Over 90 thiazole-containing derivatives are now under clinical investigation, with approved drugs spanning antimicrobial, antiviral, and anticancer applications.

The Hantzsch thiazole synthesis, developed in 1889, remains a cornerstone method for constructing thiazole rings. This reaction involves condensing α-haloaldehydes or ketones with thioureas, enabling efficient access to 2-aminothiazoles. Modern adaptations of this method facilitate the incorporation of diverse substituents, enhancing biological activity and pharmacokinetic properties. For example, the anti-inflammatory drug fanetizole and the antiretroviral ritonavir both leverage thiazole’s ability to modulate enzymatic activity through hydrogen bonding and π-π interactions.

Emergence of Pyridine-Thiazole Hybrid Molecules in Drug Discovery

Pyridine-thiazole hybrids emerged in the late 20th century as strategies to synergize the pharmacological benefits of both heterocycles. Pyridine’s electron-deficient aromatic system complements thiazole’s sulfur-mediated reactivity, enabling interactions with biological targets such as kinases and hypoxia-inducible factor (HIF) pathways. A 2020 study demonstrated that thiazole-pyridine hybrids linked via phenoxyacetamide spacers exhibit potent anticancer activity, with compound 8c showing superior efficacy (IC50: 5.71 µM) against breast cancer cells compared to 5-fluorouracil.

These hybrids often exploit pyridine’s role in coordinating metal ions and thiazole’s capacity to disrupt protein-protein interactions. For instance, 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives inhibit HIF prolyl 4-hydroxylases (PHDs), stabilizing HIF-1α and enhancing erythropoietin production in anemia models. Molecular docking studies reveal that the pyridine nitrogen forms critical hydrogen bonds with PHD2’s active site, while the thiazole ring engages in hydrophobic interactions.

Evolution of Phenoxyacetamide Derivatives as Therapeutic Agents

Phenoxyacetamide derivatives gained prominence in the 2010s for their ability to enhance drug solubility and target engagement. The phenoxy group’s flexibility allows conformational adaptation to binding pockets, while the acetamide linker facilitates hydrogen bonding with biological macromolecules. In 2023, a phenoxyacetamide-thiazole derivative (compound I ) demonstrated remarkable cytotoxicity against HepG2 liver cancer cells (IC50: 1.43 µM), inducing apoptosis via PARP-1 inhibition and cell cycle arrest at the G1/S phase.

Structural optimization studies highlight the importance of halogen substitutions on the phenoxy ring. Fluorine and chlorine atoms at the para position improve metabolic stability and membrane permeability, as seen in compound 8f , which reduced tumor volume by 68% in murine models by suppressing HIF-1α and neoangiogenesis. These findings underscore phenoxyacetamide’s versatility as a scaffold for oncology drug development.

Contemporary Research Landscape and Unmet Needs

Current research on thiazole-pyridine-phenoxyacetamide hybrids focuses on overcoming limitations in existing therapies, such as drug resistance and off-target effects. Despite advances, challenges persist in achieving tumor-selective cytotoxicity and modulating hypoxia-related pathways without disrupting normal cellular functions. A 2021 study synthesized ten pyridine-thiazole hybrids with (hydrazonomethyl)phenoxy-acetamide spacers, identifying compounds 7 and 10 as lead candidates against HepG2 and MCF-7 cells (IC50: 5.36–8.76 µM). However, their mechanisms of action remain partially characterized, necessitating further proteomic and transcriptomic analyses.

Unmet needs include:

  • Development of dual-acting inhibitors targeting HIF-1α and angiogenesis simultaneously.
  • Optimization of pharmacokinetic properties to enhance blood-brain barrier penetration for neurological applications.
  • Discovery of biomarkers to predict patient responsiveness to thiazole-pyridine hybrids.

Research Significance and Scientific Objectives

The compound 2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide embodies a strategic convergence of three pharmacologically active motifs:

  • Thiazole : Enhances binding to ATP pockets in kinases and stabilizes protein-ligand interactions.
  • Pyridine : Modulates electronic properties and participates in metal coordination.
  • Phenoxyacetamide : Improves solubility and enables structural diversification for target specificity.

Current objectives include:

  • Elucidating its binding affinity for HIF-1α and PARP-1 using cryo-EM and X-ray crystallography.
  • Assessing synergistic effects with immunotherapies in solid tumor models.
  • Developing prodrug formulations to enhance oral bioavailability.

Properties

IUPAC Name

2-phenoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c27-21(14-28-19-6-2-1-3-7-19)24-17-10-8-16(9-11-17)20-15-29-22(26-20)25-18-5-4-12-23-13-18/h1-13,15H,14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXKBSFXGUXTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a thiazole ring, a pyridine ring, and a phenoxy group, which are thought to contribute to its diverse pharmacological properties.

Chemical Structure

The IUPAC name of the compound is 2-phenoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide. Its molecular formula is C20H19N3O2S, and it has a molecular weight of approximately 365.45 g/mol.

Anticancer Properties

Research indicates that compounds similar to 2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide exhibit significant anticancer activity. For instance, thiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation. A study showed that certain thiazole-containing compounds could inhibit CDK4 and CDK6, leading to reduced tumor growth in models of acute myeloid leukemia .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Protein Kinases : The compound may act as an inhibitor of protein kinases, crucial for regulating cell division and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by modulating apoptotic pathways.
  • Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can downregulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer properties, 2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide may also exhibit antimicrobial activity. Research has demonstrated that thiazole derivatives possess significant antibacterial properties against various strains, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole and phenoxy moieties significantly influence the biological activity of the compound. For example:

Modification Effect on Activity
Electron-donating groups on phenyl ringsIncreased cytotoxicity against cancer cells
Variations in the thiazole ringAltered kinase inhibition profiles

Case Study 1: Anticancer Activity

A study involving a series of thiazole-based compounds demonstrated their ability to inhibit the growth of various cancer cell lines, including MV4-11 (acute myeloid leukemia). The compounds were tested at varying concentrations, revealing IC50 values indicating effective inhibition of cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted that certain modifications led to enhanced antibacterial activity compared to standard antibiotics like norfloxacin .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide. For example:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. In one study, it exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin .
  • Mechanism of Action : Research suggests that the compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, potentially involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : In vitro tests indicate that 2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide displays activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Mechanistic Insights : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways, although further studies are required to elucidate the specific mechanisms involved.

Drug Development

The unique structural features of 2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide make it a valuable scaffold in medicinal chemistry:

  • Lead Compound for Analog Synthesis : Researchers utilize this compound as a building block to synthesize various analogs with modified pharmacological profiles, aiming to enhance efficacy and reduce toxicity .
  • Polypharmacology Potential : The compound's ability to interact with multiple biological targets positions it as a candidate for polypharmacological approaches, which are increasingly relevant in treating complex diseases like cancer .

Material Science

In addition to its biological applications, 2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is being explored for its potential use in material science:

  • Catalyst Development : The compound's reactivity can be harnessed in catalyzing specific organic reactions, contributing to the development of more efficient synthetic pathways in industrial chemistry .
  • Polymer Chemistry : Its unique properties may allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced thermal stability or specific functional characteristics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Position on Thiazole :

  • The target compound and compound 41 share a thiazol-4-yl core, whereas analogs 10d and 10e use thiazol-4-yl for piperazine linkage, and 2-(4-methoxyphenyl)-N-(4-pyridin-3-yl)acetamide features a thiazol-2-yl group. Thiazole substitution patterns critically influence binding interactions; for example, thiazol-4-yl derivatives may exhibit distinct steric or electronic profiles compared to thiazol-2-yl analogs.

Functional Group Variations: The target compound’s phenoxy-acetamide moiety contrasts with 10d’s trifluoromethylphenyl-ureido group and 2-(4-methoxyphenyl)-N-(4-pyridin-3-yl)acetamide’s methoxyphenyl group . Electron-withdrawing groups (e.g., trifluoromethyl in 10d) enhance metabolic stability but may reduce solubility, while methoxy or phenoxy groups balance lipophilicity and hydrogen-bonding capacity.

Synthetic Efficiency: Analogs 10d, 10e, and 10f show high yields (89–93%), suggesting robust synthetic routes for piperazine-linked thiazoles.

Heterocyclic Diversity: Compound 41 replaces pyridine with a pyrazole ring, which alters electronic properties and hydrogen-bonding capacity.

Pharmacological Implications (Inferred from Structural Data)

While biological data for the target compound are absent in the evidence, structural comparisons allow speculative insights:

  • Kinase Inhibition Potential: The pyridin-3-ylamino-thiazole scaffold resembles kinase inhibitors (e.g., dasatinib), where thiazole and pyridine moieties interact with ATP-binding pockets .

Q & A

Q. Key Intermediates :

  • N-(3-Chloro-4-(2-pyridylmethoxy)aniline (post-reduction intermediate)
  • 4-(2-Aminothiazol-4-yl)phenyl precursor

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., phenoxy CH₂ at δ ~4.5 ppm, pyridinyl protons at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Peaks for amide C=O (~1650–1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R₂²(10) dimer formation via N–H···O bonds) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 420.12) .

Advanced: How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?

Methodological Answer:
Yield optimization strategies include:

  • Computational Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. ICReDD’s approach combines reaction path searches with experimental feedback loops .
  • Catalyst Screening : Test Pd/C, Ni, or enzyme-based catalysts for nitro reductions. For example, switching from Fe/HCl to H₂/Pd-C reduces side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during cyclization steps, while THF improves coupling efficiency .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times .

Advanced: What strategies address contradictory bioactivity data across studies (e.g., variable IC₅₀ values in kinase assays)?

Methodological Answer:
Contradictions arise from:

  • Substituent Effects : Minor structural variations (e.g., electron-withdrawing groups on the phenyl ring) alter binding affinities. Perform SAR studies by synthesizing analogs with controlled substitutions .
  • Assay Conditions : Standardize protocols for pH, temperature, and enzyme concentrations. For example, ATP concentration in kinase assays impacts inhibition potency .
  • Cellular vs. Enzymatic Assays : Validate activity in cell-based models (e.g., cytotoxicity in MCF-7 cells) alongside purified enzyme assays to account for membrane permeability differences .

Advanced: How can researchers model the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:
Computational strategies include:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase active sites. For example, pyridinylamino-thiazole may form H-bonds with hinge regions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100-ns trajectories .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding energies and rank derivatives .
  • Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., EGFR kinase) to resolve binding modes experimentally .

Advanced: What are effective purification methods for this compound, particularly for removing trace metal catalysts?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH). For polar impurities, employ reverse-phase C18 columns .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to isolate high-purity crystals. Differential solubility at low temperatures aids impurity removal .
  • Chelating Resins : Pass crude product through Chelex 100 to sequester residual metal ions (e.g., Fe, Pd) .
  • HPLC Prep : Utilize preparative HPLC with a 0.1% TFA modifier to separate stereoisomers or regioisomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.